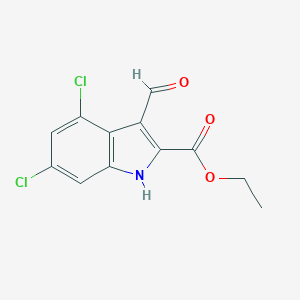
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is a chemical compound with the linear formula C12H9Cl2NO3 . It is used as a reactant for the preparation of various compounds, including CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and antiproliferative agents against human leukemia K562 cells .
Molecular Structure Analysis
The molecular structure of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole ring is substituted at the 4 and 6 positions with chlorine atoms, at the 2 position with a carboxylate ester group, and at the 3 position with a formyl group .
Physical And Chemical Properties Analysis
Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate has a molecular formula of C12H9Cl2NO3, an average mass of 286.111 Da, and a monoisotopic mass of 284.995941 Da. It has a density of 1.5±0.1 g/cm3, a boiling point of 485.1±45.0 °C at 760 mmHg, and a flash point of 247.2±28.7 °C. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities . They have been used as biologically active compounds for the treatment of various health disorders, including cancer and microbial infections .
Method of Application
The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activity .
Results or Outcomes
Indole derivatives have shown various biologically vital properties. They have been found to be effective in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Application in Organic Chemistry
Indole is an important heterocyclic system that provides the skeleton to many natural and synthetic compounds . It’s used in the synthesis of various scaffolds for screening different pharmacological activities .
Method of Application
In organic chemistry, indole derivatives are typically synthesized in a laboratory. The specific methods and procedures can vary widely depending on the desired derivative .
Results or Outcomes
The synthesis of indole derivatives has led to a variety of compounds with diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Application in Antiviral Research
Indole derivatives have shown potential as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Method of Application
The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested in vitro or in vivo for their antiviral activity .
Results or Outcomes
The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
Application in Pharmacological Research
Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of pharmacological activities . They have been used as biologically active compounds for the treatment of various health disorders .
Method of Application
The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested in vitro or in vivo for their pharmacological activity .
Results or Outcomes
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Application in Alkaloid Synthesis
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various health disorders has attracted increasing attention in recent years .
Results or Outcomes
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Application in Pharmaceutical Research
According to a product description from MilliporeSigma , ethyl indole-2-carboxylate, a similar compound to “ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate”, is used as a reactant for the preparation of various compounds with potential pharmaceutical applications. These include CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and an antiproliferative agent against human leukemia K562 cells .
Results or Outcomes
The results or outcomes would depend on the specific derivative and its intended use. For example, N-(benzoylphenyl)-1H-indole-2-carboxamides have been identified as potent antihypertriglyceridemic agents .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFILHPVBZNKVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383501 | |
| Record name | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
CAS RN |
153435-96-2 | |
| Record name | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

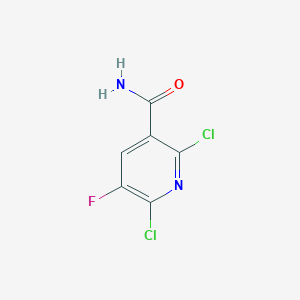
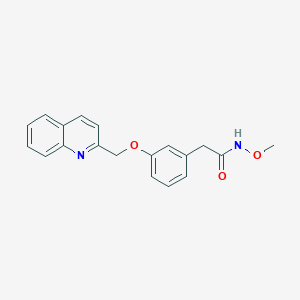
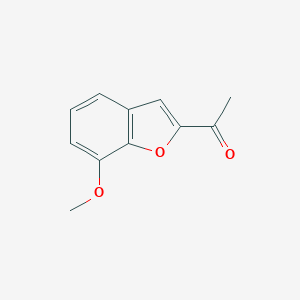
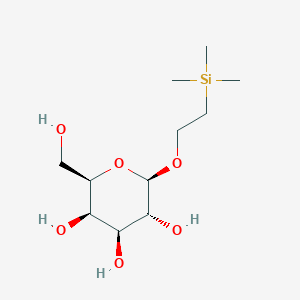
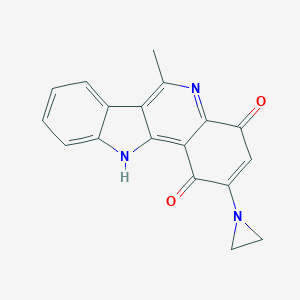
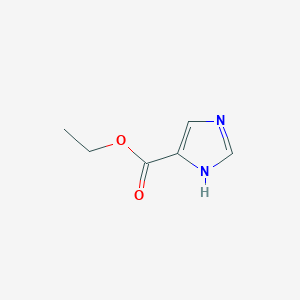
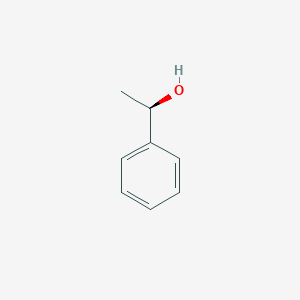
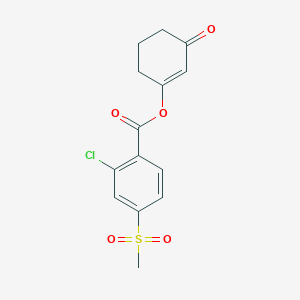
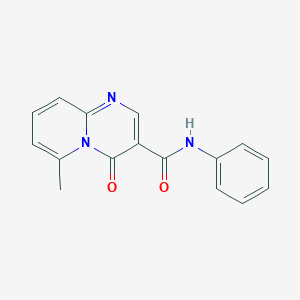
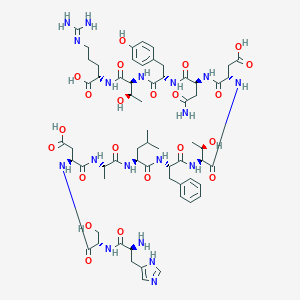
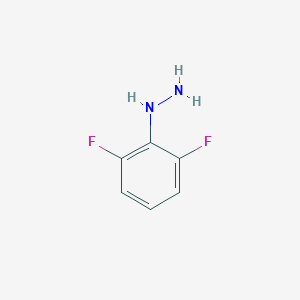
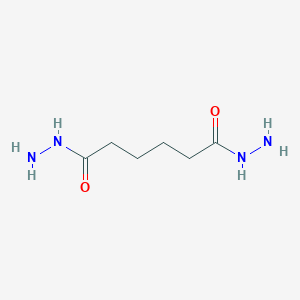
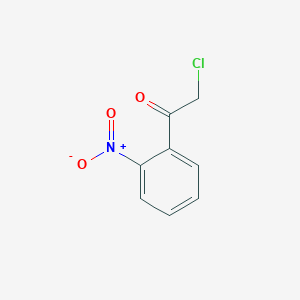
![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)